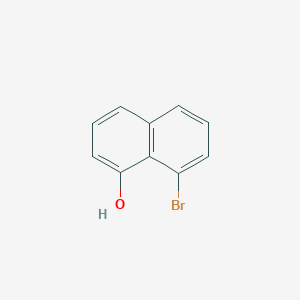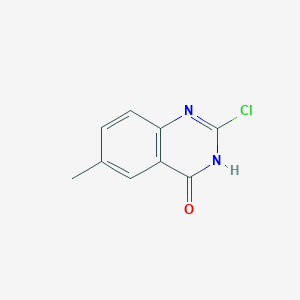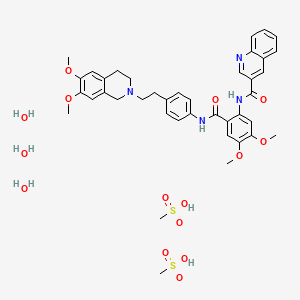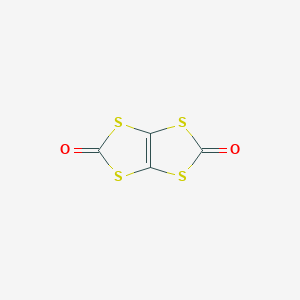
1,3,4,6-Tetrathiapentalene-2,5-dione
Vue d'ensemble
Description
1,3,4,6-Tetrathiapentalene-2,5-dione is a sulfur heterocyclic system that is formally composed of a tetrathioethylene unit (C2S4) and two carbonyl groups. The molecule is essentially planar and exhibits D2h symmetry. The exocyclic oxygen atoms are slightly out of the plane of the five-membered 1,3-dithiole (C3S2) ring, indicating a unique molecular structure .
Synthesis Analysis
The synthesis of complexes involving this compound has been reported. For instance, a bimetallic complex [CpCo)2(μ-C2S4)], where two metal centers are linked by an ethylenetetrathiolate C2S44− unit, was synthesized through oxidative addition of this compound to [CpCo(CO)2]. The synthesis yielded a high-quality product, and the X-ray crystal structure of an intermediate product was also presented .
Molecular Structure Analysis
The molecular structure of this compound has been established through X-ray diffraction studies. The molecule's planarity and symmetry are notable features that contribute to its chemical behavior and potential for forming complexes .
Chemical Reactions Analysis
The electrochemical behavior of the synthesized bimetallic complex containing this compound was studied in detail. The nature of the product obtained after oxidation was found to depend on the presence of a complexing agent in the solution. The mechanism of this behavior was elucidated in a CH2Cl2 solution in the presence of P(OMe)3. Additionally, chemical oxidation of the complex was conducted with several oxidizing agents, such as Br2, TCNQF4, and AgBF4, to study the reactivity of the complex .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are inferred from its molecular structure and the behavior of its complexes. The planarity and symmetry of the molecule suggest a certain stability and reactivity pattern, which is confirmed by the synthesis and study of its bimetallic complex. The electrochemical studies provide insight into the redox properties of the complexes formed with this dione .
Applications De Recherche Scientifique
Conductive Polymers and Electronics
1,3,4,6-Tetrathiapentalene-2,5-dione has been utilized in the synthesis of novel building blocks for extended tetrathiafulvalenes and conducting polymers. It undergoes reactions to form bis-substituted tetrathiapentalenes, which can be polymerized to yield highly conductive, polymeric solids, demonstrating significant potential in electronics (Müller, Salhi, & Divisia-Blohorn, 1997). Additionally, its derivatives have been studied for their electrochemical behavior and donor properties, highlighting their relevance in developing organic conductors (Müller, Salhi, & Blohorn, 1997).
Synthesis of Organic Metals
The compound has been pivotal in synthesizing various organic metals. For instance, an unusual synthesis of tetrakis(trifluoromethyl)tetrathiafulvalene utilized this compound as a key component (Müller, Lerf, & Fritz, 1991). Additionally, its reaction with other compounds produced dithiolylidenetetrathiapentalenones, further contributing to the field of organic metals (Engler, Patel, & Schumaker, 1979).
Material Science and Crystal Structures
In material science, this compound's derivatives have been used to prepare compounds like bis(tetraethylammonium)(2-oxo-1,3-dithiole-4,5-dithiolato)zincate(II), with detailed crystal structure analyses being conducted (Müller et al., 1998). The structural properties of the compound itself have also been explored, revealing insights into its planar molecular structure and symmetry (Müller & Averbuch, 1999).
Spectroscopy and Vibrational Analysis
The compound has been instrumental in studying molecular vibrations and spectroscopy. Assignments of in-plane molecular vibrations in related molecules were facilitated by comparing them with this compound (Ouyang et al., 2002).
Electropolymerization and Superconductivity
Research on electropolymerization mechanisms using derivatives of this compound has contributed significantly to understanding the formation of conductive polymers (Hapiot, Divisia-Blohorn, Müller, & Salhi, 1999). Moreover, its role in the development of new organic metals and superconductors highlights its versatility in materials science (Yamada et al., 2003).
Propriétés
IUPAC Name |
[1,3]dithiolo[4,5-d][1,3]dithiole-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4O2S4/c5-3-7-1-2(9-3)10-4(6)8-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQJUIFJLYEFQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(SC(=O)S1)SC(=O)S2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4O2S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64394-45-2 | |
| Record name | 1,3,4,6-Tetrathiapentalene-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B3029318.png)
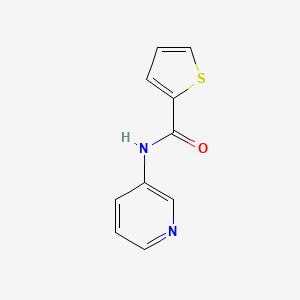


![2-(Hydroxymethyl)-6-[4-[3-(hydroxymethyl)oxiran-2-yl]-2,6-dimethoxyphenoxy]oxane-3,4,5-triol](/img/structure/B3029327.png)

